2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of 2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the introduction of the pyridine and carbonitrile groups. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various solvents such as dichloromethane and ethanol. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE include other benzodioxole derivatives and pyridine carbonitriles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 2-(1,3-benzodioxol-5-yl)ethanamine and 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole are structurally related but have different functional groups that confer unique properties.
Properties
Molecular Formula |
C27H18N2O3S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H18N2O3S/c28-15-22-21(18-7-3-1-4-8-18)14-23(19-9-5-2-6-10-19)29-27(22)33-16-24(30)20-11-12-25-26(13-20)32-17-31-25/h1-14H,16-17H2 |
InChI Key |
YVAXFKYULMFCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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